molecular formula C22H19BrN2O4 B11506631 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11506631
M. Wt: 455.3 g/mol
InChI Key: NBPRRNJXAUJVFU-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique structure combining an indole moiety with a chromene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. The initial step often includes the bromination of 2-methyl-1H-indole to form 5-bromo-2-methyl-1H-indole. This is followed by the alkylation of the indole with an appropriate ethylating agent to introduce the ethyl group. The chromene carboxamide moiety is then synthesized separately, often starting from 6-methoxy-2-oxo-2H-chromene. The final step involves coupling the indole derivative with the chromene carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The chromene carboxamide part of the molecule may also contribute to its biological activity by interacting with different cellular pathways, leading to effects such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
  • N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-N’-(3-methoxyphenyl)thiourea
  • N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-N’-cyclohexylthiourea

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of an indole and a chromene carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19BrN2O4

Molecular Weight

455.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H19BrN2O4/c1-12-16(17-11-14(23)3-5-19(17)25-12)7-8-24-21(26)18-10-13-9-15(28-2)4-6-20(13)29-22(18)27/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,26)

InChI Key

NBPRRNJXAUJVFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O

Origin of Product

United States

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